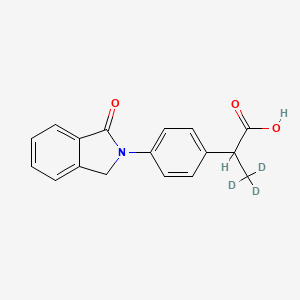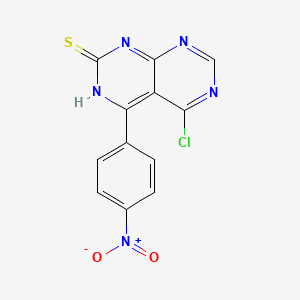
Apoptotic agent-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptotic agent-1 is a small molecule that has garnered significant attention in the field of cancer research due to its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound directly interacts with pro-apoptotic proteins BAX and BAK, enhancing their activity and promoting the release of cytochrome c from mitochondria, which triggers the apoptotic cascade .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Apoptotic agent-1 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps typically involve the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often involves scaling up the laboratory procedures and implementing continuous flow chemistry techniques. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Apoptotic agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Apoptotic agent-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the mechanisms of apoptosis and identify potential therapeutic targets.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mécanisme D'action
Apoptotic agent-1 exerts its effects by directly activating the pro-apoptotic proteins BAX and BAK. This activation leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then interacts with apoptotic protease activating factor-1 (APAF-1) to form the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates downstream effector caspases, such as caspase-3 and caspase-7, leading to the execution phase of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Apoptotic agent-1 is unique in its ability to directly activate BAX and BAK, making it highly effective in inducing apoptosis in cancer cells, including those with p53 mutations. This specificity and potency make it a promising candidate for cancer therapy, particularly in cases where conventional treatments fail due to resistance mechanisms .
Propriétés
Formule moléculaire |
C12H6ClN5O2S |
|---|---|
Poids moléculaire |
319.73 g/mol |
Nom IUPAC |
5-chloro-4-(4-nitrophenyl)-3H-pyrimido[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C12H6ClN5O2S/c13-10-8-9(6-1-3-7(4-2-6)18(19)20)16-12(21)17-11(8)15-5-14-10/h1-5H,(H,14,15,16,17,21) |
Clé InChI |
YMOPNBMWCWYNCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C(=NC(=S)N2)N=CN=C3Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



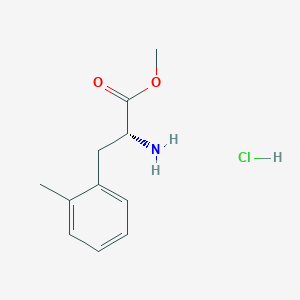
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
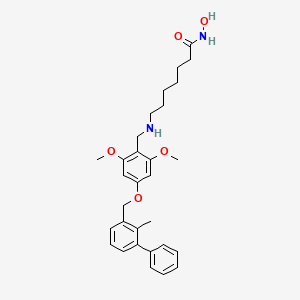

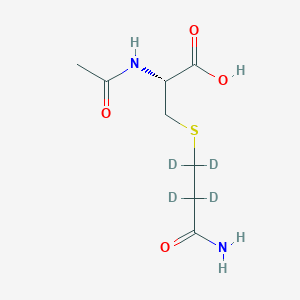
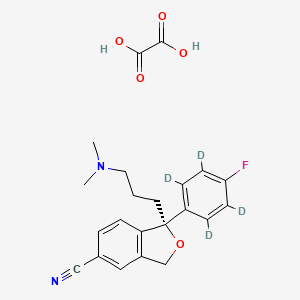

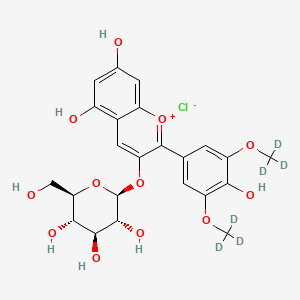
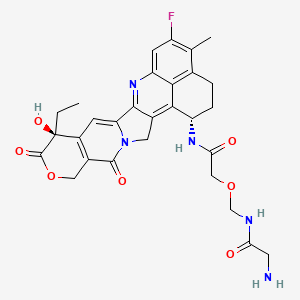

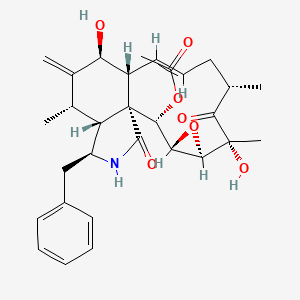
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
